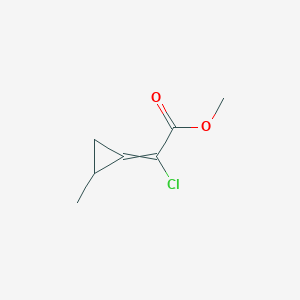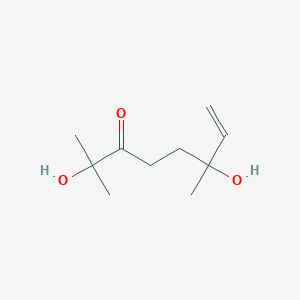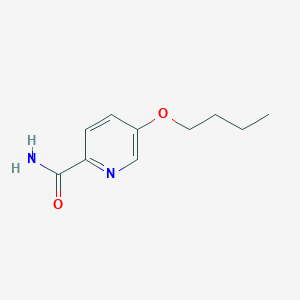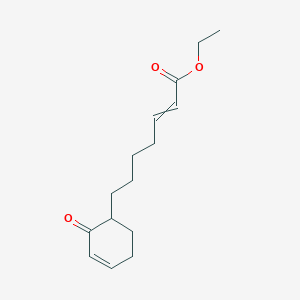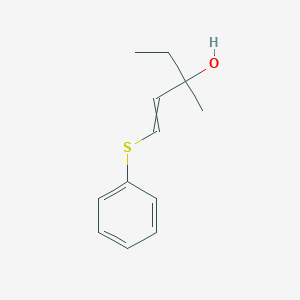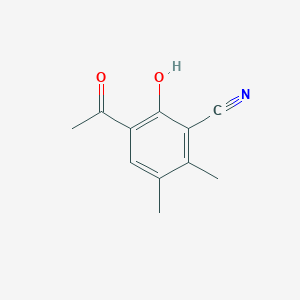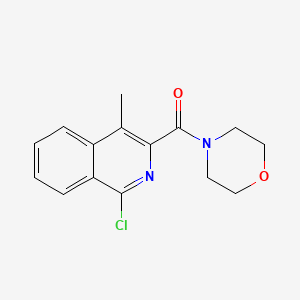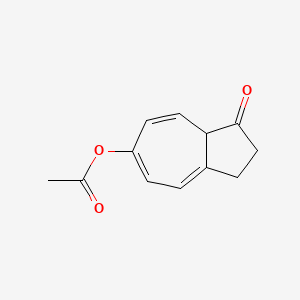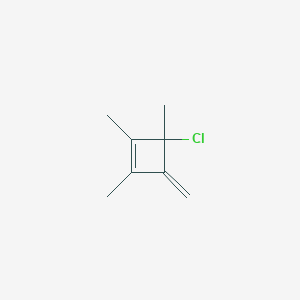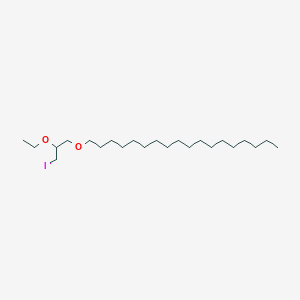
1-(2-Ethoxy-3-iodopropoxy)octadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxy-3-iodopropoxy)octadecane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of an iodine atom attached to a propoxy group, which is further connected to an octadecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-3-iodopropoxy)octadecane typically involves the reaction of 1-octadecanol with 2-ethoxy-3-iodopropane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, industrial methods may incorporate continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Ethoxy-3-iodopropoxy)octadecane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Major Products Formed
Substitution: Formation of 1-(2-Ethoxy-3-hydroxypropoxy)octadecane.
Reduction: Formation of 1-(2-Ethoxypropoxy)octadecane.
Oxidation: Formation of 1-(2-Ethoxy-3-oxopropoxy)octadecane.
Applications De Recherche Scientifique
1-(2-Ethoxy-3-iodopropoxy)octadecane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a labeling agent in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-(2-Ethoxy-3-iodopropoxy)octadecane involves its interaction with specific molecular targets. The iodine atom can participate in nucleophilic substitution reactions, allowing the compound to modify other molecules. Additionally, its long hydrophobic chain enables it to interact with lipid membranes, potentially altering their properties and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Ethoxy-3-chloropropoxy)octadecane
- 1-(2-Ethoxy-3-bromopropoxy)octadecane
- 1-(2-Ethoxy-3-fluoropropoxy)octadecane
Uniqueness
1-(2-Ethoxy-3-iodopropoxy)octadecane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro counterparts. The iodine atom is larger and more polarizable, making it more reactive in substitution and reduction reactions. This unique reactivity can be leveraged in specific synthetic applications where other halides may not be as effective.
Propriétés
Numéro CAS |
90339-74-5 |
|---|---|
Formule moléculaire |
C23H47IO2 |
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
1-(2-ethoxy-3-iodopropoxy)octadecane |
InChI |
InChI=1S/C23H47IO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-22-23(21-24)26-4-2/h23H,3-22H2,1-2H3 |
Clé InChI |
XHCSFHPAKNFVFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(CI)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14375599.png)
![3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14375604.png)
